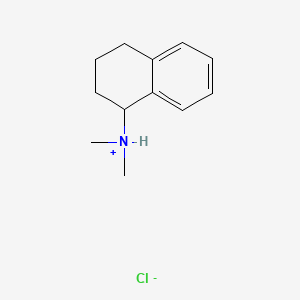
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-, hydrochloride is a chemical compound with the molecular formula C12H18N2·HCl. This compound is a derivative of 1-naphthylamine, where the naphthalene ring is partially hydrogenated, and the amino group is dimethylated and protonated to form the hydrochloride salt. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-, hydrochloride typically involves the hydrogenation of 1-naphthylamine followed by dimethylation of the amino group. The hydrogenation process can be carried out using a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The dimethylation is achieved using formaldehyde and formic acid in a reductive amination reaction. The final step involves the protonation of the dimethylated amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The hydrogenation process is conducted in large reactors with efficient mixing and temperature control. The dimethylation and protonation steps are also scaled up, with careful monitoring of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: It can be reduced further to form fully hydrogenated derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Naphthoquinones and related compounds.
Reduction: Fully hydrogenated naphthylamine derivatives.
Substitution: Various N-substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-, hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-, hydrochloride can be compared with other similar compounds such as:
1-Naphthylamine: The parent compound, which lacks the tetrahydro and dimethyl modifications.
1,2,3,4-Tetrahydro-1-naphthylamine: A partially hydrogenated derivative without the dimethylation.
N,N-Dimethyl-1-naphthylamine: A dimethylated derivative without the tetrahydro modification.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
64037-84-9 |
|---|---|
Molecular Formula |
C12H18ClN |
Molecular Weight |
211.73 g/mol |
IUPAC Name |
dimethyl(1,2,3,4-tetrahydronaphthalen-1-yl)azanium;chloride |
InChI |
InChI=1S/C12H17N.ClH/c1-13(2)12-9-5-7-10-6-3-4-8-11(10)12;/h3-4,6,8,12H,5,7,9H2,1-2H3;1H |
InChI Key |
HOTBMCBCFZIYLH-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)C1CCCC2=CC=CC=C12.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


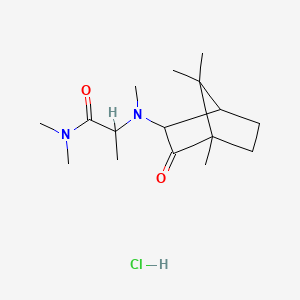
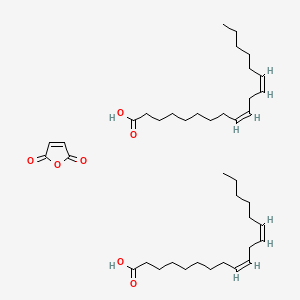
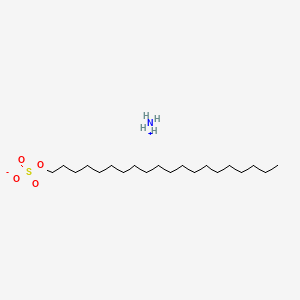
![7H-Benz[de]anthracen-7-one, 3,9-dichloro-](/img/structure/B13777355.png)
![(4-{(Z)-[4-(4-Methoxybenzoyl)phenyl]-NNO-azoxy}phenyl)(4-methoxyphenyl)methanone](/img/structure/B13777358.png)
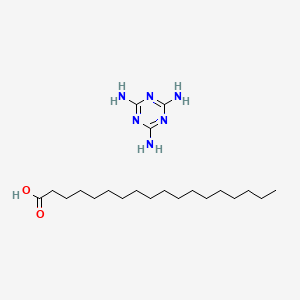
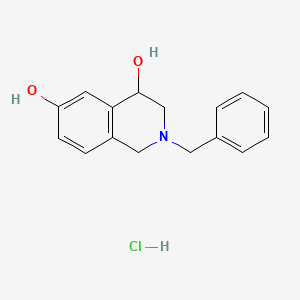
![[2,7-bis(ethoxycarbonyl)-3-[(trimethylazaniumyl)methyl]-1,6-dihydropyrrolo[2,3-e]indol-8-yl]methyl-trimethylazanium;methyl sulfate](/img/structure/B13777371.png)
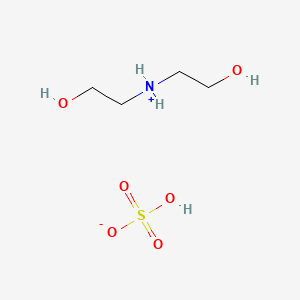



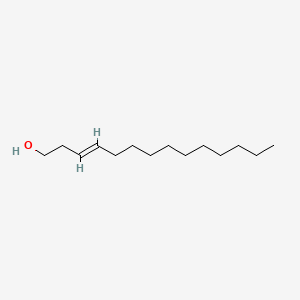
![Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]-](/img/structure/B13777418.png)
